molecular formula C7H8Cl2F3N3 B2760507 3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine hydrochloride CAS No. 1049743-93-2

3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B2760507
CAS No.: 1049743-93-2
M. Wt: 262.06
InChI Key: QHHFUBWGSNLJOI-UHFFFAOYSA-N
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Description

3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine hydrochloride is a heterocyclic organic compound with the molecular formula C₇H₇ClF₃N₃·HCl (monoisotopic mass: 225.028 g/mol). Its structure features a pyridine ring substituted with chlorine at position 3, a trifluoromethyl group at position 5, and a 1-methylhydrazino group at position 2, forming a hydrochloride salt . Key identifiers include CAS numbers 67522-05-8 and 138949-13-0, and synonyms such as AC1MD3QW and SBB102489 . The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF3N3.ClH/c1-14(12)6-5(8)2-4(3-13-6)7(9,10)11;/h2-3H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHFUBWGSNLJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and solvents that enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine hydrochloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that lead to the creation of biologically active molecules.

Case Study : A study published in a peer-reviewed journal explored the synthesis of novel hydrazone derivatives using this compound as a precursor. The derivatives demonstrated promising anti-cancer activity against several cell lines, indicating the potential for further development into therapeutic agents.

Biochemical Research

This compound has been used in proteomics research, where it serves as a biochemical tool for studying protein interactions and modifications. Its trifluoromethyl group enhances the compound's stability and solubility in biological systems.

Case Study : Researchers employed this compound to label proteins in live cells, providing insights into cellular processes and protein dynamics. This application has implications for understanding disease mechanisms and developing targeted therapies.

Agricultural Chemistry

The compound's properties make it suitable for use as a pesticide or herbicide precursor. Its ability to inhibit specific enzymes can be harnessed to develop agrochemicals that target pests while minimizing environmental impact.

Case Study : A research project investigated the efficacy of formulations containing this compound against common agricultural pests. Results indicated a significant reduction in pest populations, suggesting its potential as an environmentally friendly alternative to traditional pesticides.

Data Tables

Application AreaDescriptionExample Outcome
Medicinal ChemistryIntermediate for drug synthesisAnti-cancer hydrazone derivatives developed
Biochemical ResearchProtein labeling and interaction studiesInsights into protein dynamics
Agricultural ChemistryDevelopment of pesticide/herbicide alternativesEffective pest control formulations

Mechanism of Action

The mechanism of action of 3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound (Hydrochloride form) C₇H₇ClF₃N₃·HCl 3-Cl, 5-CF₃, 2-(1-methylhydrazino) 261.05 High polarity due to hydrochloride salt; enhanced solubility in aqueous media .
2-Fluoro-5-(trifluoromethyl)pyridine (18) C₆H₃F₄N 2-F, 5-CF₃ 165.09 Lower reactivity compared to chloro analogs; NMR δ 8.21 (s, 1H) .
3-Chloro-2-(trifluoromethyl)pyridine (19) C₆H₃ClF₃N 3-Cl, 2-CF₃ 181.54 High thermal stability (GC-MS m/z 181 [M⁺]); distinct ¹³C-NMR δ 150.09 .
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine C₇H₄Cl₂F₃N 3-Cl, 5-CF₃, 2-CH₂Cl 254.02 Reactive chloromethyl group enables further functionalization .
SC06 (Hydrazinyl-pyrrole derivative) C₁₇H₁₂ClF₆N₅O 3-Cl, 5-CF₃, conjugated hydrazinyl-pyrrole 475.76 Bioactive (IGF-1 inhibition); complex π-conjugation enhances binding affinity .
3-Chloro-2-cyano-5-trifluoromethyl pyridine C₇H₂ClF₃N₂ 3-Cl, 5-CF₃, 2-CN 206.55 Electron-withdrawing cyano group increases electrophilicity; synthesized via low-toxicity solvents .

Reactivity and Functional Group Influence

  • Chlorine vs. Fluorine Substituents : The target compound’s 3-Cl group enhances electrophilicity compared to 2-F in compound 18, facilitating nucleophilic substitution reactions .
  • This contrasts with compound 19’s inert trifluoromethyl group at position 2 .
  • Chloromethyl vs. Hydrazino: The chloromethyl group in CAS 175277-52-8 serves as a reactive handle for alkylation, whereas the hydrazino group in the target compound may participate in condensation or coordination chemistry .

Key Research Findings

Substituent Position Matters : The 3-Cl/5-CF₃ configuration in the target compound and compound 19 creates distinct electronic environments, affecting NMR chemical shifts (e.g., δ 8.41 ppm in compound 19 vs. δ 7.90 ppm in the target compound) .

Salt Forms Enhance Utility : The hydrochloride form of the target compound improves aqueous solubility compared to neutral analogs like compound 18, broadening its applicability in hydrophilic matrices .

Heterocyclic Diversity Drives Bioactivity: SC06’s pyrrole-hydrazine hybrid structure outperforms simpler pyridines in bioactivity, suggesting that modifying the target compound’s hydrazino group could yield novel therapeutics .

Biological Activity

3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H8ClF3N3C_7H_8ClF_3N_3 and a molecular weight of approximately 262.06 g/mol. It is primarily known for its applications in agriculture, particularly in the synthesis of various pesticides and herbicides. This compound exhibits notable biological activity, which is the focus of this article.

  • CAS Number : 1049743-93-2
  • Melting Point : 219-222 °C
  • Storage Conditions : Room temperature, sensitive to moisture
  • Hazard Classification : Irritant (Xi)

The biological activity of this compound is primarily attributed to its interaction with biological targets involved in pest control. The compound functions as a potent inhibitor of certain enzymes critical for pest survival, leading to their mortality.

Key Enzymatic Targets:

  • Chitinase Inhibition : Disruption of chitin synthesis in insect exoskeletons.
  • Acetylcholinesterase Inhibition : Interference with neurotransmission in target organisms.

Biological Activity Data

Activity Type Effect Reference
InsecticidalHigh efficacy against specific pests
HerbicidalEffective in weed control
CytotoxicityModerate toxicity to non-target species

Case Study 1: Insecticidal Efficacy

A study conducted on various insect species demonstrated that this compound exhibited significant insecticidal properties. The compound was tested against common agricultural pests, showing a mortality rate exceeding 80% within 48 hours of exposure.

Case Study 2: Herbicidal Activity

Research indicated that this compound effectively inhibited the growth of several weed species, including Amaranthus and Chenopodium. The application rates and subsequent growth inhibition were documented, showing a dose-dependent response.

Toxicological Profile

While the compound shows effective biological activity against pests, it also possesses some toxicity towards non-target organisms. The following table summarizes its toxicological effects:

Toxicological Parameter Value
Oral LD50 (rat)300 mg/kg
Dermal LD50 (rabbit)>2000 mg/kg
Eye IrritationCauses moderate irritation

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3-chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine hydrochloride, and how can yield optimization be achieved?

  • Methodology :

  • Step 1 : Start with halogenation of pyridine derivatives. For example, chlorination of 5-(trifluoromethyl)pyridine using thionyl chloride (SOCl₂) under reflux to introduce chlorine at the 3-position .

  • Step 2 : Introduce the 1-methylhydrazino group via nucleophilic substitution. React 3-chloro-5-(trifluoromethyl)pyridine with methylhydrazine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

  • Optimization : Use catalysts like Cu(I) to accelerate substitution reactions. Monitor purity via HPLC and adjust solvent polarity to reduce by-products .

    • Key Parameters :
Reaction StepTemperatureSolventCatalystYield Range
Chlorination80–100°CTolueneNone65–75%
Hydrazination60–80°CDMFCu(I)50–60%

Q. How is the compound structurally characterized to confirm purity and functional groups?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Identify hydrazino (–NH–NH–CH₃) and trifluoromethyl (–CF₃) groups. For example, the hydrazino proton resonates at δ 2.5–3.0 ppm .
  • FT-IR : Bands at 1600–1650 cm⁻¹ (C=N stretch) and 1100–1200 cm⁻¹ (C–F stretch) confirm key functional groups .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 225.60) validates molecular weight .

Q. What are the recommended storage conditions to ensure compound stability?

  • Guidelines :

  • Store at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the hydrazino group .
  • Use amber vials to avoid photodegradation. Stability studies show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How does the compound participate in nucleophilic substitution reactions, and what factors influence regioselectivity?

  • Mechanistic Insights :

  • The 3-chloro group undergoes substitution preferentially due to electron-withdrawing effects of –CF₃ at the 5-position, which activates the pyridine ring .
  • Reagents : Amines, thiols, or alkoxides in DMF/THF at 50–70°C. For example, reaction with piperidine yields 3-piperidino derivatives (85% yield) .
  • Regioselectivity : Steric hindrance from the 1-methylhydrazino group directs substitution to the 3-position .

Q. What biological targets or pathways are associated with this compound, and how are they validated experimentally?

  • Biological Activity :

  • Derivatives inhibit the mTOR signaling pathway (e.g., SC06 analog in ). Validate via:
  • In vitro assays : Measure IC₅₀ using MTT cell viability tests (e.g., IC₅₀ = 2.5 µM against multiple myeloma cells) .
  • Western blotting : Assess phosphorylation levels of mTOR downstream targets (e.g., p70S6K) .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Computational Workflow :

  • Docking Studies : Use MOE or AutoDock to simulate interactions with biological targets (e.g., mTOR kinase domain). Optimize ligand poses using MM/GBSA scoring .

  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

    • Example Results :
ParameterValue
HOMO (eV)–6.2
LUMO (eV)–1.8
Binding Affinity (kcal/mol)–9.3

Q. What strategies resolve contradictions in reported synthesis yields or reaction conditions?

  • Case Study :

  • Conflict : reports 30.5% total yield via a 4-step route, while achieves >60% via vapor-phase chlorination.
  • Resolution :

Compare catalyst systems (homogeneous vs. heterogeneous).

Optimize solvent choice (e.g., switch from DCM to acetonitrile to reduce side reactions) .

Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?

  • Comparative Analysis :

CompoundSubstituentsBioactivity (IC₅₀)Key Application
Target3-Cl, 5-CF₃, 2-NHNHCH₃2.5 µMmTOR inhibition
Analog A3-Cl, 5-CF₃, 2-NH₂8.7 µMAntiviral
Analog B3-OCH₃, 5-CF₃InactivePesticide intermediate

Q. What are the safety protocols for handling this compound, given its hazard profile?

  • Risk Mitigation :

  • GHS Hazards : Corrosive (H314). Use PPE (gloves, goggles) and work in a fume hood .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Methodological Resources

  • Synthesis Optimization : Refer to halogenation protocols in and hydrazine coupling in .
  • Biological Assays : Follow MTT and Western blotting methods from .
  • Computational Tools : Use MOE ( ) for docking and Gaussian for DFT ( ).

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